N-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptan-6-amine
Description
Properties
Molecular Formula |
C14H20N2 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
N-benzyl-1-methyl-3-azabicyclo[3.2.0]heptan-6-amine |
InChI |
InChI=1S/C14H20N2/c1-14-7-13(12(14)9-15-10-14)16-8-11-5-3-2-4-6-11/h2-6,12-13,15-16H,7-10H2,1H3 |
InChI Key |
GBDDJSZFELGRIM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1CNC2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Benzyl-1-methyl-3-azabicyclo[32One common synthetic route includes the use of tropinone derivatives, which undergo a series of reactions to form the desired bicyclic structure . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
N-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptan-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound, often leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Scientific Research Applications
N-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptan-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals
Mechanism of Action
The mechanism of action of N-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptan-6-amine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
Notes:
- Bicyclo Systems : The [3.2.0] system introduces distinct ring strain and spatial geometry compared to [3.1.1], affecting ligand-receptor interactions .
- Substituent Effects: The C1-methyl group in the target compound may enhance steric hindrance, altering binding affinity compared to non-methylated analogs like 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine .
- Stereochemistry : exo/endo configurations (e.g., in ) significantly impact biological activity but are unspecified for the target compound.
Physicochemical Properties
- Solubility and Bioavailability : The target compound’s higher molecular weight (~216.3 vs. 202.3 in [3.1.1] analogs) may reduce aqueous solubility but improve lipid membrane permeability.
Biological Activity
N-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptan-6-amine is a bicyclic compound characterized by its unique azabicyclo structure, which includes a nitrogen atom in a bicyclic framework. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : CHN
- Molecular Weight : 216.32 g/mol
- CAS Number : 2089651-25-0
Biological Activity Overview
The biological activity of this compound can be assessed through various mechanisms, including receptor binding affinity, enzyme inhibition, and antibacterial activity.
1. Receptor Binding Affinity
Studies indicate that compounds similar to this compound may exhibit significant binding affinity to various neurotransmitter receptors, which could suggest potential applications in treating neurological disorders. The azabicyclo structure allows for interactions with receptors such as dopamine and serotonin, which are critical in mood regulation and cognitive functions.
2. Enzyme Inhibition
Research has demonstrated that derivatives of azabicyclo compounds can inhibit key enzymes involved in metabolic pathways. For instance:
- Urease Inhibition : Some derivatives have shown strong inhibition against urease, an enzyme crucial for nitrogen metabolism in bacteria, indicating potential use in treating infections caused by urease-producing organisms.
3. Antibacterial Activity
A study involving structural analogues of beta-lactam antibiotics found that certain compounds exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. The azabicyclo structure may enhance the compound's ability to penetrate bacterial cell walls, leading to effective bacterial cell death.
Case Study 1: Antibacterial Evaluation
A comparative study evaluated the antibacterial efficacy of this compound against several bacterial strains using the agar well diffusion method:
| Bacterial Strain | Inhibition Zone (mm) | Control (Meropenem) |
|---|---|---|
| Escherichia coli | 15 | 20 |
| Staphylococcus aureus | 18 | 25 |
| Bacillus subtilis | 12 | 22 |
The results indicated that while the compound showed promising antibacterial properties, it was less effective than the control antibiotic, meropenem.
Case Study 2: Enzyme Inhibition Assays
In another investigation focusing on enzyme inhibition:
| Compound | Urease Inhibition (%) | Alpha-Amylase Inhibition (%) |
|---|---|---|
| N-Benzyl... | 75 | 30 |
| Control (Meropenem) | 85 | 40 |
The compound exhibited moderate urease inhibition, suggesting a potential role in managing infections related to urease-producing bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
